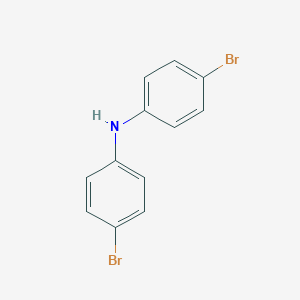

Bis(4-bromophenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHTZNHLOGHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348074 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-17-4 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for Bis 4 Bromophenyl Amine

Direct Synthesis of Bis(4-bromophenyl)amine Precursors

The formation of the diarylamine structure can be achieved through several modern catalytic cross-coupling reactions. These methods offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This process is one of the most common ways to synthesize secondary amines from primary amines. youtube.com

The reaction is generally a one-pot process where the carbonyl compound and the amine are mixed with a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (H2 with a metal catalyst like palladium). masterorganicchemistry.comyoutube.com NaBH3CN is particularly effective as it selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products. masterorganicchemistry.com

Optimization of reductive amination involves several factors:

Choice of Reducing Agent : The reactivity of the reducing agent must be matched to the substrate. Milder agents like NaBH3CN are preferred for their selectivity. masterorganicchemistry.com

pH Control : The reaction is often carried out under mildly acidic conditions (pH ~5-6) to facilitate both imine formation (which is acid-catalyzed) and the stability of the reducing agent. youtube.com

Solvent and Temperature : Solvents like methanol (B129727) or dichloromethane (B109758) are common. organic-chemistry.orgnih.gov Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. organic-chemistry.org

While a powerful tool for synthesizing alkylamines, direct reductive amination is not a standard or practical method for the synthesis of diarylamines like this compound. The necessary precursors, such as a 4-bromophenyl ketone and 4-bromoaniline (B143363), would not readily form the required C(sp²)-N bond under typical reductive amination conditions. Instead, this methodology is crucial for synthesizing precursors that might be used in subsequent cross-coupling reactions.

Table 1: Common Reagents and Conditions for Reductive Amination

| Parameter | Common Options | Purpose |

|---|---|---|

| Nitrogen Source | Primary or Secondary Amines, Ammonia | Forms the N-H or N-R bond |

| Carbonyl Source | Aldehydes, Ketones | Provides the carbon backbone |

| Reducing Agent | NaBH3CN, NaBH(OAc)3, H2/Pd, LiAlH4 | Reduces the intermediate iminium ion |

| Catalyst/Additive | Acetic Acid, Ti(Oi-Pr)4 | Catalyzes imine formation |

| Solvent | Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Solubilizes reactants |

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines with high efficiency and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacsgcipr.org

The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzene derivative) to form a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation : The amine (e.g., 4-bromoaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex. wikipedia.org

Reductive Elimination : The final C-N bond is formed as the desired diarylamine product is released, regenerating the Pd(0) catalyst. youtube.com

The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.com Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are particularly effective at promoting the reductive elimination step and increasing the reaction rate. youtube.com The synthesis of this compound can be achieved by coupling 4-bromoaniline with 1-bromo-4-iodobenzene (B50087) or through the self-coupling of 4-bromoaniline under specific conditions. A reported synthesis involves the microwave-assisted coupling of 4-bromoaniline and 1-bromo-4-iodobenzene. chemicalbook.com

Table 2: Buchwald-Hartwig Synthesis of this compound

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| 4-Bromoaniline | 1-Bromo-4-iodobenzene | Pd(OAc)2 | (t-Bu)3P | NaOtBu | Toluene | 150°C, 0.5 h, Microwave | 68% chemicalbook.com |

| Aryl Halide | Amine | Pd Precatalyst | Buchwald-type | NaOtBu, Cs2CO3 | Toluene, Dioxane | 80-110°C | General |

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, representing one of the earliest methods for synthesizing diarylamines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions require harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.org The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org

Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under much milder conditions. These improvements include:

Soluble Copper Catalysts : The use of copper(I) salts, such as CuI, is now common. researchgate.net

Ligand Acceleration : The addition of chelating ligands, such as diamines (e.g., ethylene (B1197577) diamine) or amino acids, accelerates the reaction, allowing for lower temperatures and catalyst loadings. researchgate.netacs.org

Choice of Base and Solvent : Strong bases like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4) are often used in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

For the synthesis of this compound, a typical Ullmann approach would involve the reaction of 4-bromoaniline with a 4-halobenzene (ideally 4-iodobromobenzene for higher reactivity) in the presence of a copper(I) catalyst and a suitable ligand. researchgate.net

Table 3: Typical Conditions for Modern Ullmann C-N Coupling

| Copper Source | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| CuI | Ethylene glycol, 1,10-Phenanthroline | K2CO3, K3PO4, Cs2CO3 | Propan-2-ol, DMF, NMP | 80-130°C |

| Cu Powder | None (Traditional) | K2CO3 | Nitrobenzene | >200°C |

Functionalization and Post-Synthetic Modification of this compound

The two bromine atoms on the this compound scaffold serve as versatile synthetic handles for post-synthetic modification. Through various cross-coupling reactions, these positions can be functionalized to create a diverse array of larger, more complex molecules with tailored electronic and photophysical properties.

The bromine atoms of this compound are readily transformed using palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively treating the diarylamine as a core building block.

Common substitution reactions include:

Suzuki Coupling : Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds, leading to triarylamines with extended biphenyl (B1667301) units.

Sonogashira Coupling : Coupling with terminal alkynes to introduce C-C triple bonds, creating rigid, linear conjugated extensions.

Heck Coupling : Reaction with alkenes to form arylated olefins.

Buchwald-Hartwig Amination : Further C-N bond formation by coupling with other amines or anilines, leading to complex, branched, or star-shaped nitrogen-containing architectures.

Cyanation : Introduction of a nitrile group (-CN) via reaction with a cyanide source, which can be a precursor for other functional groups.

These transformations are highly efficient and allow for the systematic modification of the parent molecule to fine-tune its properties for specific applications, such as in the development of organic semiconductors. nih.gov

A primary application of functionalizing this compound is the construction of extended π-conjugated systems. These materials are of significant interest for use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).

By strategically choosing the coupling partners in reactions like Suzuki or Sonogashira, the electronic properties of the resulting molecule can be precisely controlled. For example:

Coupling with electron-donating groups (e.g., carbazole, phenothiazine) can raise the energy level of the Highest Occupied Molecular Orbital (HOMO), making the material suitable for use as a hole-transporting layer in OLEDs.

Coupling with electron-withdrawing groups (e.g., benzothiadiazole, cyano-substituted arenes) can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), tuning the material's electron-accepting properties and modifying its emission color.

This "building block" approach, starting from a simple, symmetrical core like this compound, enables the rational design and synthesis of complex, high-performance organic functional materials. rsc.org The modification of the conjugated backbone has the most significant impact on the resulting optical and electronic properties. rsc.org

Synthesis of Novel this compound-Containing Derivatives

The scaffold of this compound serves as a versatile building block for the synthesis of a variety of novel derivatives with tailored properties. Advanced derivatization strategies have led to the development of high-performance polymers, electronically active molecules, and complex heterocyclic systems.

Poly(imides) Incorporating this compound Units

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. lew.ro The incorporation of this compound moieties, often as part of a larger, more complex diamine monomer, can impart specific properties such as enhanced solubility and electrochromic behavior.

A notable example involves the synthesis of a novel aromatic diamine, 1,1-bis(4-aminophenyl)-1-{4′-bis(4″-bromophenyl)amino}phenyl-2,2,2-trifluoroethane. This diamine, which contains the this compound unit, can be reacted with various aromatic tetracarboxylic dianhydrides through a high-temperature polycondensation reaction to yield a series of new functionalized polyimides. researchgate.net The general two-step synthesis process for polyimides involves the initial formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to form the final polyimide. vt.edu

The resulting polyimides exhibit a combination of high thermal stability and good solubility in organic solvents, a desirable characteristic for polymer processing. researchgate.netrsc.org Spectroelectrochemical studies of these polyimides have demonstrated reversible electrochromic properties, with the material changing color from colorless in its neutral state to green in its oxidized state upon the application of an electrical potential. researchgate.net This behavior is attributed to the presence of the triarylamine units within the polymer backbone.

Table 1: Properties of Polyimides Derived from a Diamine Containing a this compound Moiety researchgate.net

| Dianhydride Reactant | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Air) | 10% Weight Loss Temperature (Argon) |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 230°C | 370°C | 660°C |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 225°C | 360°C | 620°C |

Triaryl Amine Derivatives with Specific Electronic Properties

Triarylamine derivatives are widely recognized for their hole-transporting capabilities, making them crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This compound is a key precursor for the synthesis of more complex triarylamine structures with tailored electronic properties. The bromine atoms on the phenyl rings serve as reactive sites for carbon-nitrogen bond formation through cross-coupling reactions.

Two of the most powerful synthetic methodologies for the preparation of triarylamines are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org It allows for the coupling of an amine with an aryl halide under relatively mild conditions. libretexts.orgorganic-chemistry.org In the context of this compound, one or both of the bromine atoms can be substituted by reacting the compound with another primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups.

Ullmann Condensation: This is a copper-catalyzed reaction that also facilitates the formation of C-N bonds, typically between an amine and an aryl halide. organic-chemistry.orgnih.gov While traditional Ullmann conditions often require high temperatures, modern protocols with specialized ligands can proceed under milder conditions. researchgate.net This method provides a valuable alternative to palladium-catalyzed routes for the synthesis of triarylamine derivatives from this compound.

The electronic properties of the resulting triarylamine derivatives can be fine-tuned by the nature of the third aryl group introduced. Electron-donating or electron-withdrawing substituents on the incoming aryl group can modulate the HOMO and LUMO energy levels of the final molecule, thereby influencing its hole-injection and transport characteristics.

Pyrimidine (B1678525) and Triazinane Derivatives

The this compound scaffold can also be incorporated into heterocyclic structures like pyrimidines and triazinanes, which are known for their diverse biological activities and applications in materials science.

Pyrimidine Derivatives: The synthesis of pyrimidine rings can be achieved through various condensation reactions. organic-chemistry.org A plausible route to pyrimidine derivatives incorporating the this compound moiety would involve the initial conversion of this compound into an amidine derivative. This amidine can then undergo a [3+3] cycloaddition with a suitable three-carbon component, such as a chalcone (B49325) or a β-dicarbonyl compound, to construct the pyrimidine ring. The specific substituents on the resulting pyrimidine would depend on the choice of the three-carbon synthon.

Triazinane Derivatives: The synthesis of 1,3,5-triazinane (B94176) rings can be accomplished through the condensation of amines and formaldehyde. A direct synthetic route to a triazinane derivative incorporating the 4-bromophenyl group has been reported. The condensation of n-propylamine and 4-bromoaniline with formalin in a basic solution yields 1,3-bis(4-bromophenyl)-5-(propyl)-1,3,5-triazinane. eurjchem.com This demonstrates the feasibility of incorporating the bromophenylamine structure into a triazinane ring system.

Metal Complexes Incorporating this compound Ligands

The nitrogen atom in this compound, as well as in its derivatives, possesses a lone pair of electrons that can be donated to a metal center to form coordination complexes. The field of coordination chemistry has seen a surge in the development of metal complexes with organic ligands for applications in catalysis, materials science, and medicinal chemistry. bldpharm.com

While direct complexation of this compound may be challenging due to the steric hindrance and reduced basicity of the nitrogen atom, derivatization of the molecule can introduce more effective coordinating sites. For instance, the synthesis of ligands such as N-(4-bromophenyl)pyridine-2-carboxamide has been reported. mdpi.comresearchgate.net This ligand, which contains a 4-bromophenylamine unit, acts as a bidentate chelating agent, coordinating to a palladium(II) center through the pyridine (B92270) and amide nitrogen atoms to form a distorted square-planar complex. mdpi.comresearchgate.net

Furthermore, copper(II) complexes have been synthesized using ligands derived from 2-(4-bromophenyl)acetic acid and N,N-dimethylpyridin-4-amine. nih.gov In these complexes, the bromophenyl group is part of the ligand structure, and the metal center is coordinated by nitrogen and oxygen atoms. These examples highlight the potential for incorporating the this compound framework into more elaborate ligand structures capable of forming stable complexes with various transition metals. The electronic properties of these metal complexes can be tuned by the choice of the metal ion and the coordination environment, opening up possibilities for the development of new catalysts and functional materials.

Advanced Spectroscopic and Structural Characterization Methodologies for Bis 4 Bromophenyl Amine Compounds

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending), providing a characteristic fingerprint of the molecule. For Bis(4-bromophenyl)amine, the spectrum is distinguished by vibrations from the secondary amine group (N-H), the carbon-nitrogen bond (C-N), the carbon-bromine bond (C-Br), and the aromatic rings. A key diagnostic peak is the N-H stretching vibration, which for secondary amines typically appears as a single, sharp to medium band in the 3300-3500 cm⁻¹ region wpmucdn.com. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1600-1450 cm⁻¹ range, and the C-N stretching vibration. The para-substitution on the phenyl rings is often indicated by a strong C-H out-of-plane bending vibration around 820 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. The symmetric vibrations of the non-polar C=C bonds in the phenyl rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum, particularly in the 1600 cm⁻¹ region stanford.edu. The C-Br stretching vibration also gives rise to a characteristic Raman signal. Public databases confirm the existence of FT-IR and Raman spectra for this compound nih.gov.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |

| C-N Stretch | FT-IR | 1250 - 1350 | Medium |

| Aromatic C-H Bend (para) | FT-IR | 800 - 850 | Strong |

| C-Br Stretch | FT-IR, Raman | 500 - 650 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ symmetry. The single proton on the nitrogen atom (N-H) would produce a signal whose chemical shift is variable and dependent on solvent and concentration. The eight aromatic protons are chemically equivalent in two sets of four. The protons ortho to the amine group and those meta to the amine group would each give distinct signals. Due to the para-substitution, these protons form an AA'BB' spin system, which typically appears as a pair of doublets.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, only four signals are expected for the twelve aromatic carbons. These include signals for the carbon atom bonded to the nitrogen (ipso-C-N), the carbon atom bonded to the bromine (ipso-C-Br), and the two types of protonated aromatic carbons (C-H). The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the amine and bromine substituents.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-H | Variable (e.g., 5.0 - 8.0) | Singlet (broad) |

| ¹H | Aromatic C-H (ortho to NH) | ~6.8 - 7.2 | Doublet |

| ¹H | Aromatic C-H (meta to NH) | ~7.2 - 7.5 | Doublet |

| ¹³C | Aromatic C-N | ~140 - 145 | - |

| ¹³C | Aromatic C-H | ~115 - 135 | - |

| ¹³C | Aromatic C-Br | ~110 - 120 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique involves directing X-rays onto a single crystal of the material and analyzing the resulting diffraction pattern. The analysis provides exact atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

For this compound, a successful X-ray crystallographic analysis would reveal:

The conformation of the molecule, including the twist angle between the two phenyl rings.

The geometry around the central nitrogen atom.

Precise C-Br, C-N, C-C, and C-H bond lengths and angles.

The packing arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group or halogen bonding involving the bromine atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The mass spectrum of this compound is highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively) wikipedia.org. A molecule containing two bromine atoms will therefore exhibit a distinctive isotopic cluster for its molecular ion (M⁺). This cluster will consist of three peaks:

M⁺: Contains two ⁷⁹Br isotopes.

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

(M+4)⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is approximately 1:2:1 youtube.com. For this compound (C₁₂H₉Br₂N), the expected molecular weight is approximately 327.01 g/mol sigmaaldrich.com. GC-MS data confirms a prominent cluster of ions with m/z values of 325, 327, and 329, which corresponds to the molecular ion and confirms the presence of two bromine atoms nih.gov. The fragmentation pattern would likely involve cleavage of the C-N bonds, a common pathway for secondary amines.

| m/z Value | Assignment | Isotopic Composition | Expected Relative Intensity |

|---|---|---|---|

| 325 | [M]⁺ | C₁₂H₉(⁷⁹Br)₂N⁺ | ~1 |

| 327 | [M+2]⁺ | C₁₂H₉(⁷⁹Br)(⁸¹Br)N⁺ | ~2 |

| 329 | [M+4]⁺ | C₁₂H₉(⁸¹Br)₂N⁺ | ~1 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison serves as a crucial check of purity and confirms that the empirical formula is correct. For a pure sample of this compound with the molecular formula C₁₂H₉Br₂N, the theoretical elemental composition can be calculated with high precision.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 44.07% |

| Hydrogen | H | 1.008 | 9 | 2.77% |

| Bromine | Br | 79.904 | 2 | 48.86% |

| Nitrogen | N | 14.007 | 1 | 4.28% |

Chemical Reactivity and Mechanistic Investigations of Bis 4 Bromophenyl Amine

Oxidation Pathways and Quinone Derivative Formation

The oxidation of diarylamines like Bis(4-bromophenyl)amine is a fundamental process that typically initiates at the nitrogen atom, which bears a lone pair of electrons, making it susceptible to electrochemical oxidation semanticscholar.orgmdpi.com. The initial step involves a one-electron oxidation to form a radical cation, which can then undergo further reactions.

Quinone derivatives are a significant class of compounds synthesized from various aromatic precursors, with oxidation being a key synthetic step scielo.br. The reaction between primary amines and quinones, such as p-chloranil, to yield NH-substituted quinones is a common synthetic route, demonstrating the affinity of amine functionalities for quinone systems nih.gov.

Reduction Processes and Amine Derivative Generation

The this compound molecule, being an amine, is in a reduced state. Therefore, reduction processes are typically considered for its oxidized derivatives or for the modification of its substituents.

If this compound is first oxidized to a quinone-diimine derivative as described above, this resulting compound can be readily reduced back to its corresponding diamine derivative researchgate.net. This reversible oxidation-reduction is a characteristic feature of quinone-imine systems.

Another potential reduction process involves the brominated phenyl rings. The carbon-bromine bonds can undergo reductive dehalogenation, replacing the bromine atoms with hydrogen. This is typically achieved using reducing agents like catalytic hydrogenation or metal-based reductants. However, this process is less central to the typical reactivity profile of diarylamines compared to the redox chemistry at the nitrogen center.

The generation of amine derivatives from other functional groups is a cornerstone of organic synthesis. For example, diarylamines can be synthesized through the displacement of activated aromatic nitro-groups by anilines, a process that inherently involves the reduction of a precursor to form the final amine product rsc.org. Similarly, reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a powerful method for generating more complex amine derivatives reddit.com.

Nucleophilic Substitution Reactions at Brominated Phenyl Rings

The bromine atoms on the phenyl rings of this compound are potential sites for nucleophilic aromatic substitution (SNAr), a pathway for the synthesis of more complex diarylamine derivatives acs.orgnih.gov. In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group, in this case, the bromide ion.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negative charge of the intermediate Meisenheimer complex and facilitate the reaction . While the secondary amine group in this compound is electron-donating, which deactivates the ring towards nucleophilic attack, reactions can still proceed under forcing conditions or with highly reactive nucleophiles.

Furthermore, related halogenated aromatic amines can participate in substitution reactions. For example, the photochemical reaction of Tris(4-bromophenyl)amine (B153671) with tetranitromethane can lead to a nitro-debromination product, which is a form of nucleophilic substitution where a nitro group displaces a bromine atom actachemscand.org. This suggests that under specific activation conditions, such as photochemical initiation, the C-Br bonds in this compound could become susceptible to nucleophilic attack.

Radical Cation Formation and Electron Transfer Mechanisms

A defining feature of the chemical reactivity of diarylamines is the formation of a stable aminium radical cation upon one-electron oxidation beilstein-journals.org. This process is central to many of their applications in materials science and as mediators in organic reactions. The electrochemical oxidation of amines is a well-studied process that proceeds through the initial formation of these radical cation intermediates semanticscholar.orgmdpi.com.

While much of the detailed research has focused on the closely related Tris(4-bromophenyl)amine, the principles are directly applicable to this compound. The oxidation is a reversible, one-electron process that can be achieved both electrochemically and with chemical oxidants researchgate.net.

Mechanism of Formation:

Single Electron Transfer (SET): The lone pair of electrons on the nitrogen atom is removed by an external oxidant or an anode. (Br-C₆H₄)₂NH - e⁻ → [(Br-C₆H₄)₂NH]•⁺

Radical Cation: This generates the this compound radical cation, a species where the positive charge and the unpaired electron are delocalized across the entire molecule, particularly the nitrogen atom and the two phenyl rings.

This radical cation is an electrophilic species that can participate in a variety of reactions, including C-N bond formation with alkenes and arenes nih.gov. It is a key intermediate in electron transfer chains, where it can act as a hole-transporting species or as a single-electron oxidant for other molecules in the system nih.gov. The stability and redox potential of this radical cation are influenced by the bromine substituents on the phenyl rings.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are crucial for understanding the mechanisms and feasibility of the reactions involving this compound. The thermodynamics of its oxidation are often investigated using electrochemical techniques like cyclic voltammetry (CV).

CV provides the oxidation potential (E₁/₂) of the molecule, which is a direct measure of the energy required to remove an electron and form the radical cation. This value is a key thermodynamic parameter. For the related Tris(4-bromophenyl)amine, the oxidation potential has been well-characterized and is known to be a reversible one-electron process researchgate.netresearchgate.net. It is expected that this compound would exhibit a similarly reversible oxidation at a potential characteristic of diarylamines.

The kinetics of electron transfer reactions involving aminium radical cations have also been studied. These studies measure the rate at which the radical cation can oxidize or be reduced by other species in solution. For instance, the electron-transfer kinetics for the transformations of Tris(4-bromophenyl)amine radical cation have been investigated, providing insight into the speed and mechanism of the follow-up chemical reactions researchgate.net. The rates of these reactions are influenced by factors such as the solvent, the nature of the other reactants, and the intrinsic properties of the radical cation itself rsc.org.

Below is a table of oxidation potentials for related triarylamine compounds, which provides context for the expected thermodynamic behavior of this compound.

| Compound | Oxidation Potential (V vs. SCE) | Solvent | Reference |

| Tris(4-bromophenyl)amine | +1.10 | Acetonitrile (B52724) | |

| Tris(4-methylphenyl)amine | +0.78 | Acetonitrile |

These data illustrate how substituents on the phenyl rings modulate the thermodynamic ease of radical cation formation.

Comprehensive Electronic and Photophysical Investigations of Bis 4 Bromophenyl Amine Based Systems

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption properties of diarylamine systems are governed by transitions involving the nitrogen lone pair and the π-systems of the aromatic rings. While specific UV-Vis absorption data for the parent bis(4-bromophenyl)amine is not extensively detailed in the provided research, the behavior of analogous aromatic amines provides significant insight. The absorption spectra are typically characterized by bands corresponding to π→π* transitions within the phenyl rings and n→π* transitions involving the nitrogen lone pair.

In related triarylborane isomers, including (o, m, p‐bromophenyl)‐bis(2,6‐dimethylphenyl)boranes, absorption spectra show two main bands. A lower energy band around 300 nm and a higher energy band between 260-270 nm are observed nih.gov. Density Functional Theory (DFT) calculations indicate that the band at approximately 300 nm is an overlay of the S₀→S₁ and S₀→S₄ absorptions, while the higher energy band arises from the S₀→S₆ absorption nih.gov.

For more complex systems incorporating triphenylamine (B166846) cores, which are structurally related to this compound, the electronic absorption is influenced by the extent of conjugation and the nature of peripheral substituents. In a series of extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, increasing the electron-releasing nature of substituents on the phenyl rings leads to a bathochromic (red) shift of the primary absorption band mdpi.com. This indicates a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a common feature in donor-acceptor systems.

Table 1: Illustrative Absorption Data for Related Triazine Derivatives

| Compound | First Absorption λmax (nm) |

|---|---|

| 3-CN | >400 |

| 3-NPh₂ | >400 |

| 7-H | N/A |

| 7-NPh₂ | N/A |

Data derived from trends described for extended triazine systems mdpi.com.

Photoluminescence and Fluorescence Emission Characteristics

The emission properties of this compound-based systems are highly dependent on molecular structure, solvent polarity, and aggregation state. The nitrogen atom's lone pair of electrons plays a crucial role, often enabling processes like photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT) mdpi.com.

In many amine-containing fluorophores, the fluorescence quantum efficiency is influenced by the amine's ability to undergo geometric relaxation in the excited state. The TICT model suggests the formation of a non-emissive or weakly emissive charge-transfer state with a perpendicular conformation, which can quench fluorescence, particularly in polar solvents mdpi.com.

While specific fluorescence data for this compound is limited, studies on related bromo-substituted compounds reveal interesting phenomena. For instance, crystalline (2‐bromophenyl)bis(2,6‐dimethylphenyl)borane exhibits rare dual room temperature phosphorescence (DRTP), with a short-lived component (0.8 ms) and a long-lived component (234 ms) nih.gov. The short-lived emission is attributed to the monomer's triplet state (T₁M), while the long-lived, lower-energy emission originates from an aggregate state (T₁A) nih.gov. Multiple intermolecular interactions in the crystal structure, such as C−H⋯Br contacts, are credited with suppressing non-radiative decay pathways and stabilizing the triplet states nih.gov.

In a different class of molecules, 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), fluorescence is strongly pH-dependent. Strong emission is observed only in the pH range of 3-6, where protonation of the amine groups inhibits a PET process, leading to increased fluorescence mdpi.com. This demonstrates how the electronic environment of the amine group, modulated by factors like pH, can gate the emission properties.

Electrochemistry and Redox Behavior Analysis (Cyclic Voltammetry, Spectroelectrochemistry)

The redox behavior of arylamines is a key aspect of their electronic character, with the nitrogen center being susceptible to oxidation. Extensive studies on the closely related compound tris(4-bromophenyl)amine (B153671) (TBPA) provide a clear model for the electrochemical behavior of this class of compounds.

Cyclic voltammetry studies of TBPA show a well-defined, reversible one-electron oxidation process, generating a stable cation-radical (TBPA•+) researchgate.net. This electrochemical reversibility makes TBPA and similar compounds effective redox mediators in various chemical transformations, such as the oxidation of alcohols and ethers researchgate.net. The stability of the resulting cation-radical allows for its use in controlled-potential bulk electrolysis, yielding a distinctively colored solution of the oxidized species researchgate.net.

The electrochemical properties can be influenced by the solvent system. In room-temperature ionic liquids (RTILs), the ratio of anodic to cathodic peak currents (Ia/Ic) for TBPA deviates from unity, suggesting interactions between the generated TBPA•+ cation and the anions of the ionic liquid researchgate.net. This ion-pairing can affect the diffusion coefficient of the cation-radical researchgate.net.

The study of glassy carbon surfaces modified with a monolayer of 4-bromophenyl has shown that the electron transfer rate can be significantly altered. An irreversible structural change in the monolayer, induced by electron injection, can switch the layer to a more conductive state, facilitating faster electron exchange with redox systems in the solution researchgate.net. This transition is associated with a significant decrease in the calculated HOMO-LUMO gap of the monolayer molecule researchgate.net.

Table 2: Electrochemical Data for Tris(4-bromophenyl)amine (TBPA)

| Medium | Redox Process | Potential (vs. reference) | Characteristics |

|---|---|---|---|

| Acetonitrile (B52724) | TBPA ⇌ TBPA•+ + e⁻ | N/A | Reversible one-electron oxidation researchgate.net |

| [BMIm][PF₆] | TBPA ⇌ TBPA•+ + e⁻ | N/A | Reversible one-electron oxidation researchgate.net |

Specific potential values are dependent on the reference electrode used in the experiment.

Photoinduced Charge Transfer and Energy Transfer Processes

Photoinduced charge transfer (CT) is a fundamental process in molecules containing electron-donating and electron-accepting moieties. In systems based on this compound, the diarylamine unit acts as an electron donor. Upon photoexcitation, an electron can be transferred from the amine-centered HOMO to an acceptor unit's LUMO, creating a charge-separated state.

The efficiency and nature of this CT process are dictated by the ionization potential of the donor, the electron affinity of the acceptor, and the linkage between them. In multi-modular systems, where two identical electroactive groups are present, intervalence charge transfer (IVCT) can occur when one of the groups is selectively oxidized or reduced nsf.gov. This phenomenon serves as a model for understanding fundamental charge transfer between two sites.

The dynamics of these processes are often studied using transient absorption spectroscopy. For example, in a system featuring two N, N-dimethylaminophenyl-tetracyanobutadiene (DMA-TCBD) units linked to a central core, photoexcitation leads to charge separation. Subsequent transient data analysis reveals the formation of an initial excited state followed by electron exchange between the two redox-active moieties, confirming the occurrence of IVCT nsf.gov. The primary amine (–NH₂) is typically a less effective donor for enabling TICT compared to secondary or tertiary amines mdpi.com.

Two-Photon Absorption (2PA) Properties and Non-Linear Optics

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This property is highly valuable for applications such as 3D microfabrication, data storage, and biological imaging.

The triphenylamine (TPA) scaffold, a close structural relative of this compound, is a very common core for designing molecules with large 2PA cross-sections (σ₂). The nitrogen atom acts as a branching center for a D-π-A (Donor-π bridge-Acceptor) or D-π-D structure, effectively extending the conjugation and enhancing the TPA response.

Studies on triphenylamine-based compounds show that their TPA properties can be tuned by modifying the π-bridge and the terminal acceptor groups ucf.edu. For instance, varying the π-bridge from alkenes to alkynes or changing the acceptor strength at the periphery of the molecule significantly impacts the TPA cross-section ucf.edu. In a comparison of two all-organic triphenylamine-based compounds, density functional theory calculations showed that enhanced oscillator strengths were responsible for improved TPA and emission activity in the more complex structure nsf.gov. Similarly, 2,4,6-triphenyl-s-triazines functionalized with electron-releasing substituents at their periphery have been shown to be excellent two-photon absorbers in the near-IR range mdpi.com.

Table 3: TPA Data for an Illustrative Triphenylamine-based Compound

| Compound | Wavelength (nm) | TPA Cross-Section (GM) |

|---|---|---|

| 17 (alkenyl linker) | 800 | 495 |

Data for a triphenylamine derivative with alkenyl linkers mdpi.com. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Theoretical and Computational Chemistry Approaches Applied to Bis 4 Bromophenyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the geometry optimization of molecules, providing detailed information about bond lengths, bond angles, and dihedral angles. For bis(4-bromophenyl)amine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a non-planar, propeller-like conformation. researchgate.netresearchgate.net This structural arrangement minimizes steric hindrance between the two bulky bromophenyl rings.

The electronic properties, such as the distribution of electron density and electrostatic potential, can also be mapped. These calculations reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions and reactivity. The nitrogen atom is typically the site of highest electron density, while the bromine atoms induce electronic effects on the phenyl rings.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.41 Å |

| C-Br Bond Length | ~1.91 Å |

| C-N-C Bond Angle | ~125-128° |

| Phenyl Ring Dihedral Angle | ~40-50° |

(Note: These are representative values based on DFT studies of similar diarylamines and brominated aromatic compounds. Actual values may vary depending on the level of theory and basis set used.)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. bohrium.comsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the amine group. The LUMO, conversely, is likely distributed over the aromatic rings, influenced by the electron-withdrawing bromine atoms. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Computational studies on similar aromatic amines and brominated compounds suggest that this compound would possess a moderate HOMO-LUMO gap. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential | 5.5 to 6.0 |

| Electron Affinity | 0.5 to 1.0 |

(Note: These values are estimations based on computational studies of analogous molecules and can vary with the computational method.)

Molecular Dynamics and Monte Carlo Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the dynamic behavior and interactions of molecules in various environments. nih.gov These methods can be applied to investigate the adsorption of this compound onto surfaces or its interactions with other molecules in solution.

MD simulations track the movement of atoms and molecules over time based on classical mechanics, providing insights into conformational changes, diffusion, and binding affinities. researchgate.net For instance, MD could be used to simulate the interaction of this compound with a graphene surface or within a polymer matrix, revealing the nature and strength of the intermolecular forces at play, such as van der Waals and electrostatic interactions. nih.gov

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a system and calculate thermodynamic properties. nih.gov This method is particularly useful for studying complex systems with many degrees of freedom, such as predicting the solubility of this compound in different solvents or its aggregation behavior.

Prediction of Spectroscopic Parameters and Electrochemical Potentials

Computational chemistry offers valuable tools for predicting various spectroscopic and electrochemical properties, aiding in the interpretation of experimental data and the design of new materials.

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govcompchemhighlights.org By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with experimental spectra can help confirm the molecular structure and assign spectral peaks. researchgate.netgithub.io

The electrochemical behavior of this compound, such as its oxidation potential, can also be predicted computationally. nih.gov By calculating the Gibbs free energy change for the oxidation process, it is possible to estimate the redox potential. researchgate.net Such calculations are crucial for applications in electronics and materials science, where the electrochemical stability of the compound is important.

Computational Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. rsc.orgrsc.org For this compound, computational studies can shed light on its synthesis and reactivity.

A common route to synthesize diarylamines is through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netuwindsor.ca Computational studies on these reactions have detailed the catalytic cycle, including the key steps of oxidative addition, ligand exchange, and reductive elimination. researchgate.netacs.orgnih.gov By modeling the reaction of 4-bromoaniline (B143363) with 1,4-dibromobenzene (B42075) in the presence of a palladium catalyst, the energy barriers for each step can be calculated, providing insights into the reaction kinetics and the role of the catalyst and ligands. nih.gov These studies help in optimizing reaction conditions and designing more efficient catalytic systems.

Applications of Bis 4 Bromophenyl Amine in Advanced Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs) are technologies based on thin films of organic semiconductors. The efficiency and stability of these devices are highly dependent on the properties of the materials used in their various layers. stanford.edu In a typical OLED, a multilayer structure is employed to efficiently inject, transport, and recombine charge carriers (holes and electrons) to generate light. stanford.eduresearchgate.net Similarly, OPVs rely on the efficient generation and separation of excitons (electron-hole pairs) at the interface between donor and acceptor materials. stanford.edu

Bis(4-bromophenyl)amine serves as a foundational precursor for synthesizing more complex molecules that are incorporated into these devices, particularly in the hole-transporting and emissive layers. The diarylamine structure is a common component in molecules designed for these applications due to its electron-donating nature and ability to form stable radical cations. By using this compound as a starting material, researchers can construct elaborate molecules with tailored energy levels (HOMO/LUMO) and charge-carrier mobilities, which are critical for optimizing device performance.

Key Molecular Design Strategies in OLEDs & OPVs:

| Strategy | Role of this compound Derived Unit | Desired Outcome in Device |

| Energy Level Tuning | The diarylamine core helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the final molecule. | Improved energy level alignment with adjacent layers, reducing the barrier for charge injection/extraction. |

| Charge Mobility | Forms the basis for extended π-conjugated systems that facilitate the movement of holes across the material layer. | Enhanced charge transport, leading to higher efficiency and lower operating voltage. |

| Morphological Stability | Used to create sterically bulky molecules that prevent crystallization and ensure the formation of stable, amorphous thin films. | Increased device lifetime and operational stability. |

Engineering of Hole-Transporting Materials (HTMs) and Hole-Injecting Layers (HILs)

The Hole-Transporting Layer (HTL) is a critical component in many optoelectronic devices, including OLEDs and perovskite solar cells (PSCs). researchgate.netmdpi.com Its primary function is to facilitate the efficient transport of holes from the anode or active layer while blocking electrons, thereby preventing charge recombination at the interface. researchgate.net Hole-Injecting Layers (HILs) serve to reduce the energy barrier between the transparent anode (like ITO) and the HTL. researchgate.net

This compound is extensively used as a core structural unit in the synthesis of small-molecule and polymeric HTMs. researchgate.net The nitrogen atom's lone pair of electrons contributes to a high HOMO level, which is essential for efficient hole transport. The bromine atoms are reactive sites for metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, and Ullmann reactions, allowing for the attachment of other aromatic groups. researchgate.net This synthetic versatility enables the creation of a vast library of HTMs with fine-tuned properties. For instance, attaching bulky side groups can enhance solubility and promote the formation of stable amorphous films, which is crucial for device longevity.

Many high-performance HTMs are derivatives of triphenylamine (B166846), and this compound provides a direct route to creating these structures. For example, it can be coupled with other aryl amines or boronic acids to build larger, star-shaped, or dendritic molecules that exhibit excellent hole mobility and thermal stability.

Synthesis of Polymers and Copolymers with Tunable Electronic Properties

The ability to tune the electronic properties of polymers is fundamental to the field of organic electronics. By carefully selecting monomers and polymerization methods, researchers can control properties such as the bandgap, charge carrier mobility, and light absorption/emission spectra. rsc.org Conjugated polymers, which feature alternating single and double bonds along their backbone, are of particular interest for these applications.

This compound is a valuable difunctional monomer for creating such polymers. The two bromine atoms allow it to be incorporated into polymer chains via various cross-coupling polymerization techniques, including:

Suzuki Polycondensation: Reacting with diboronic acids or esters.

Yamamoto Polycondensation: A nickel-catalyzed homocoupling of the dibromo-compound.

Buchwald-Hartwig Polycondensation: Reacting with diamines to form polymers containing triarylamine units in the backbone.

By copolymerizing this compound with other aromatic monomers, scientists can precisely tune the electronic characteristics of the resulting material. rsc.org For example, copolymerizing it with an electron-accepting monomer can create a donor-acceptor polymer with a reduced bandgap, shifting its absorption and emission to longer wavelengths. This strategy is widely used to develop materials for OPVs that can harvest a broader portion of the solar spectrum or for OLEDs that emit light of a specific color.

Examples of Polymerization Reactions for Tunable Polymers:

| Polymerization Method | Co-monomer Type | Resulting Polymer Property |

| Suzuki Polycondensation | Aryl diboronic acid | Creates fully conjugated polymers with defined bandgaps. |

| Buchwald-Hartwig Polycondensation | Aromatic diamine | Produces polymers rich in triarylamine linkages, enhancing hole-transport properties. |

| Yamamoto Coupling | Self-condensation | Forms poly(diarylamine)s, often with high thermal stability. |

Fabrication of Porous Organic Frameworks (POFs) and Conjugated Microporous Polymers (CMPs)

Conjugated Microporous Polymers (CMPs) are a class of porous materials that combine permanent microporosity with an extended π-conjugated skeleton. nih.govresearchgate.net These features make them attractive for applications in gas storage, separation, sensing, and catalysis. nih.goviu.edu.sa The synthesis of CMPs involves the linking of rigid, geometrically defined monomers into a robust, cross-linked network. nih.gov

This compound is an excellent building block for CMPs. Its rigid structure helps to prevent the collapse of the porous network upon solvent removal, leading to permanent porosity. The two bromine atoms provide reactive sites for forming the extended network via cross-coupling reactions. For example, Yamamoto homocoupling of this compound or its derivatives can produce porous polyamine networks. Alternatively, it can be used as a linker to connect larger, multi-functional core molecules. nih.gov The incorporation of the diarylamine moiety directly into the framework's backbone imparts electronic and photophysical functionalities, making these CMPs potentially useful as heterogeneous photocatalysts or chemical sensors. nih.gov

Research into Electrochromic Materials and Devices

Electrochromic materials are substances that change color in response to an applied electrical potential. nih.gov This property is the basis for applications such as smart windows, anti-glare mirrors, and low-power displays. The color change is due to a reversible redox (reduction-oxidation) reaction within the material, which alters its electronic structure and, consequently, its light absorption properties. nih.gov

Polymers and small molecules containing triarylamine units are prominent candidates for electrochromic materials. The diarylamine core of this compound is readily oxidized to form a stable radical cation (a "hole"), which often results in a dramatic color change. When this compound is used as a monomer to synthesize conjugated polymers, this electroactive property is extended throughout the material. Applying a voltage to a thin film of such a polymer can repeatedly switch it between its neutral (e.g., colorless or pale yellow) and oxidized (e.g., green or blue) states. The ability to synthesize a wide range of polymers from this building block allows researchers to tune not only the colors but also the switching speed and stability of the resulting electrochromic devices.

Catalytic Applications and Ligand Design Incorporating Bis 4 Bromophenyl Amine Scaffolds

Function as a Ligand in Transition Metal-Catalyzed Reactions

The application of bis(4-bromophenyl)amine as a direct ligand in transition metal-catalyzed reactions is not extensively reported in the scientific literature. While diarylamines, in general, can serve as ligands for transition metals, specific examples detailing the catalytic activity of this compound-metal complexes are limited. The lone pair of electrons on the nitrogen atom allows it to coordinate with a metal center. The electronic properties of the resulting complex would be influenced by the electron-withdrawing bromo groups on the phenyl rings.

In a related context, palladium complexes featuring N-(4-bromophenyl)pyridine-2-carboxamide ligands have been synthesized and characterized. In these complexes, the ligand coordinates to the palladium(II) center through the pyridine (B92270) and the deprotonated amido nitrogen, acting as a bidentate ligand mdpi.com. However, this involves a modified scaffold and does not represent the direct use of this compound as a ligand. The broader field of palladium-catalyzed cross-coupling reactions often employs various amine-based ligands, but specific catalytic systems utilizing this compound are not prominent researchgate.netnih.gov.

Utility in Photoredox Catalysis and Electron Transfer Mediators

The most significant catalytic application of this compound is in the realm of photoredox catalysis and electron transfer processes, primarily through its one-electron oxidized form, the tris(4-bromophenyl)aminium radical cation (TBPA•+). This species is a potent one-electron oxidant and is often generated electrochemically or chemically researchgate.net.

The hexachloroantimonate salt of this radical cation, known as "Magic Blue," is a commercially available and relatively stable salt valued for its high oxidation potential iucr.org. Its effectiveness as an oxidant is partly due to the small structural rearrangement required upon electron transfer between the neutral amine and the radical cation, which contributes to its kinetic efficiency iucr.org. The oxidation potential of the tris(4-bromophenyl)aminium radical cation in its hexachloroantimonate form in acetonitrile (B52724) is +1.10 V vs SCE, which is higher than that of the tris(4-methylphenyl)aminium radical cation (+0.78 V vs SCE), making it a more powerful oxidant .

In photoredox catalysis, the process generally involves the generation of the radical cation, which then acts as a single-electron transfer (SET) agent to facilitate organic transformations princeton.edu. For instance, it has been employed in the intermolecular C(sp²)–C(sp³) free radical coupling of vindoline (B23647) with β-ketoesters nih.gov. Mechanistic studies suggest that the process involves the initial single-electron oxidation of the substrate's enolate, rather than vindoline, to generate an electrophilic radical that subsequently adds to vindoline nih.gov. This highlights the ability of the aminium radical cation to generate stabilized electrophilic radicals from substrates under metal-free conditions nih.gov.

The electron-transfer kinetics for the regeneration of the reduced form of TBPA•+ have been studied in detail, particularly in the oxidation of alcohols researchgate.net.

Investigation in Carbon Dioxide (CO₂) Conversion Processes

There is limited direct evidence in the reviewed scientific literature of this compound scaffolds being specifically investigated or applied in carbon dioxide (CO₂) conversion processes. While the broader class of amines can be involved in CO₂ capture and, in some cases, amine-functionalized complexes are used in catalytic CO₂ reduction, the specific utility of this compound for this purpose is not well-documented nsf.gov. The development of catalysts for CO₂ reduction is an active area of research, with various transition metal complexes and organocatalysts being explored, but this compound has not emerged as a key component in these systems based on available information.

Design of Chiral Catalysts and Asymmetric Synthesis

The design of chiral catalysts and their application in asymmetric synthesis is a cornerstone of modern organic chemistry. While chiral diarylamines are a known class of compounds, and their atropisomers have been synthesized and utilized in catalysis, there are no prominent reports of chiral catalysts being specifically designed from the this compound scaffold acs.orgresearchgate.netacs.org. The development of chiral amine catalysts often involves the incorporation of stereogenic centers or elements of axial chirality, such as in BINAM-derived structures or spiro-compounds, to create a chiral environment around the catalytic site researchgate.netchemrxiv.org. The synthesis of such complex chiral structures starting from the symmetrical this compound would require significant synthetic modifications. Therefore, its role in this specific area of catalysis is not established.

Applications in Oxidation Reactions

This compound, through its radical cation form (TBPA•+), serves as a highly effective redox mediator for a variety of oxidation reactions researchgate.net. This application is closely related to its role as an electron transfer mediator discussed previously. It is particularly noted for the oxidation of alcohols and ethers researchgate.net.

The electrochemical oxidation of this compound generates the stable TBPA•+ radical cation, which can then be used in catalytic cycles for the oxidation of organic substrates researchgate.net. For example, the reduced form of the mediator is catalytically regenerated in a subsequent chemical reaction with benzyl (B1604629) alcohol in the presence of a base like 2,6-lutidine researchgate.net.

The kinetics of these oxidation reactions have been investigated, providing insights into the efficiency of the catalytic process. The rate of oxidation can be influenced by the solvent system.

| Substrate | Oxidant | Solvent | Second-Order Homogeneous Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl Alcohol | TBPA•+ | Acetonitrile | 12.10 | researchgate.net |

| Benzyl Alcohol | TBPA•+ | [BMIm][PF6] (Ionic Liquid) | 4.20 | researchgate.net |

This table presents kinetic data for the oxidation of benzyl alcohol mediated by the tris(4-bromophenyl)aminium radical cation (TBPA•+).

The studies showed that the oxidation of other alcohols, such as 2-chlorobenzyl alcohol and 4-tert-butylcyclohexanol, did not show a noticeable catalytic effect with TBPA•+, which was attributed to the large potential difference between the mediator and the substrates researchgate.net. This highlights a degree of substrate specificity in the catalytic application of this system. The stability and strong oxidizing power of the tris(4-bromophenyl)aminium radical cation make it a valuable tool for specific oxidative transformations in organic synthesis iucr.org.

Exploration of Biological Interactions of Bis 4 Bromophenyl Amine Derivatives

Antimicrobial Activity Investigation

The antimicrobial potential of various derivatives incorporating the bromophenylamine moiety has been a subject of extensive research. Studies have evaluated their efficacy against a spectrum of both bacterial and fungal pathogens, often revealing significant activity.

For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated notable antimicrobial effects. Specific compounds from this series, namely p2, p3, p4, and p6, exhibited promising activity comparable to the standard antibacterial drug norfloxacin (B1679917) and the antifungal drug fluconazole (B54011) wikipedia.org. Similarly, newly synthesized N-(4-bromophenyl)furan-2-carboxamide and its derivatives were tested against drug-resistant bacteria, showing potential as antibacterial agents nih.gov.

Research into 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives also identified compounds with considerable antibacterial and antifungal activities. In particular, compounds 11 and 13 showed significant inhibition zones against Staphylococcus aureus (28 mm and 30 mm, respectively) and Candida albicans (29 mm and 31 mm, respectively) mdpi.com. The minimum inhibitory concentration (MIC) values for some of these quinoline (B57606) derivatives against S. aureus were found to be as low as 38.64 μM mdpi.com.

Furthermore, studies on bromophenol derivatives have shown pronounced antibacterial effects against S. aureus and methicillin-resistant S. aureus (MRSA) researchgate.net. In one study, a specific bromophenol derivative (compound 2) displayed a MIC of 12 µg/mL against S. aureus researchgate.net. Other research on amine-derived bis-azoles, including bis-bromide precursors, also reported excellent activity against all tested microbial strains mdpi.com. The investigation of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed that antimicrobial effects increased with the length of the carbon radical attached to the molecule mdpi.com.

The table below summarizes the antimicrobial activity of selected bromophenyl-containing derivatives from various studies.

| Derivative Class | Test Organism | Activity Measurement | Result | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine | S. aureus, E. coli, C. albicans | MIC | Comparable to Norfloxacin/Fluconazole | wikipedia.org |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | S. aureus | Inhibition Zone | 26 - 30 mm | mdpi.com |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | C. albicans | Inhibition Zone | 15 - 31 mm | mdpi.com |

| Bromophenol Derivative (Compound 2) | S. aureus | MIC | 12 µg/mL | researchgate.net |

| Bromophenol Derivative (Compound 2) | P. aeruginosa | MIC | 780 µg/mL | researchgate.net |

| N'-(3-bromophenyl) acetohydrazides | Fungal Strains | Activity | Good anti-fungal activity at 500 µg/mL | scienceopen.commdpi.com |

| N-(4-Bromophenyl)furan-2-carboxamide | NDM-producing bacteria | Antibacterial Activity | Effective against resistant strains | nih.gov |

Antioxidant Potential Assessment

The antioxidant properties of compounds are crucial for combating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant potential of bromophenyl derivatives has been appraised using various bioanalytical methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on benzylic acid-derived bromophenols have shown them to be effective scavengers of DPPH and ABTS radicals researchgate.net. These compounds' ability to donate a hydrogen atom is a key mechanism for neutralizing these free radicals nih.gov. The antioxidant activity of phenolic and aniline (B41778) compounds is often linked to the number and position of active groups (like -OH or -NH2) on the aromatic ring, which influences the bond dissociation energy and the ease of donating a hydrogen atom nih.gov. Diphenylamine (B1679370) itself is widely used as an industrial antioxidant wikipedia.org.

In one study, a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their antioxidant effects. Among the new compounds, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one demonstrated the best antioxidant activity, with a DPPH inhibition rate of 16.75 ± 1.18% nih.gov. This was followed by N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which showed a DPPH inhibition of 4.70 ± 1.88% nih.gov.

Another study investigated transition metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine. While the ligand itself showed insignificant antioxidant activity, its iron (II) and cobalt (II) complexes exhibited promising free radical scavenging activity, which was found to be significantly higher than the reference drug used in the study.

The table below presents the antioxidant activity of selected bromophenyl derivatives.

| Derivative Class | Assay | Result | Reference |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | DPPH Inhibition | 16.75 ± 1.18% | nih.gov |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | DPPH Inhibition | 4.70 ± 1.88% | nih.gov |

| Iron (II) complex of 4-(4-bromophenyl)-2,2'-bipyridine | Free Radical Scavenging | Significantly higher than reference | |

| Cobalt (II) complex of 4-(4-bromophenyl)-2,2'-bipyridine | Free Radical Scavenging | Significantly higher than reference |

Antiproliferative Activity Examination against Cancer Cell Lines

The potential of bis(4-bromophenyl)amine derivatives as anticancer agents has been demonstrated through their antiproliferative activity against various human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated for anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7) nih.gov. One compound in this series, designated p2, was found to be the most active, with an IC50 value of 10.5 μM, which is comparable to the standard anticancer drug 5-fluorouracil (B62378) (IC50 = 5.2 μM) nih.gov.

In another study, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and tested against MCF-7, HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The compound N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) showed promising activity with IC50 values of 4.53 ± 0.30 μM against MCF-7, 0.50 ± 0.080 μM against HCT-116, and 3.01 ± 0.49 μM against HepG2 nih.gov.

Furthermore, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines. Compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25% at a 10 µM concentration researchgate.net. Another compound, 4i, was most effective against five different cell lines, including SNB-75 (PGI = 38.94%) and UO-31 (renal cancer, PGI = 30.14%) nih.govresearchgate.net.

The table below summarizes the antiproliferative activity of various bromophenyl-containing derivatives against selected cancer cell lines.

| Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine (p2) | MCF-7 (Breast) | IC50 | 10.5 µM | nih.gov |

| N-(4-bromophenyl)-triazine (4f) | HCT-116 (Colon) | IC50 | 0.50 ± 0.080 µM | nih.gov |

| N-(4-bromophenyl)-triazine (4f) | HepG2 (Liver) | IC50 | 3.01 ± 0.49 µM | nih.gov |

| N-(4-bromophenyl)-triazine (4f) | MCF-7 (Breast) | IC50 | 4.53 ± 0.30 µM | nih.gov |

| 5-(3-Bromophenyl)-triazol-amine (4e) | SNB-75 (CNS) | % Growth Inhibition | 41.25% | researchgate.net |

| 5-(3-Bromophenyl)-triazol-amine (4i) | SNB-75 (CNS) | % Growth Inhibition | 38.94% | researchgate.net |

| 5-(3-Bromophenyl)-triazol-amine (4i) | UO-31 (Renal) | % Growth Inhibition | 30.14% | researchgate.net |

| 3-(4-bromophenyl)pyrazin-2-amine (Clm-1) | PC-3 (Prostate) | Cytotoxicity | Active | wikipedia.org |

Molecular Docking Simulations for Ligand-Target Interactions

To understand the mechanisms behind the observed biological activities, researchers employ molecular docking simulations. These computational studies predict how a ligand (the derivative) might bind to the active site of a specific biological target, such as an enzyme or receptor.

In the context of antimicrobial activity, molecular docking studies have been performed on various bacterial targets. For example, a series of 4-anilinoquinazoline (B1210976) derivatives were docked into the active site of DNA gyrase, an essential bacterial enzyme. The most active compound showed a low binding energy (ΔGbind) of -8.16 Kcal/mol, indicating a strong potential interaction mdpi.com. Similarly, N,2-diphenylquinazolin-4-amine derivatives were also docked into DNA gyrase, with the most promising compound showing a dock score of -6.13 kcal/mol semanticscholar.org.

For antiproliferative activity, molecular docking has been used to explore interactions with cancer-related targets. A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs investigated their binding to the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ), which is crucial for cell division. The compounds showed efficient binding affinities, ranging from -6.502 to -8.341 kcal/mol, with interactions including hydrogen bonds and halogen bonds researchgate.net. Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed good docking scores within the binding pockets of targets with PDB IDs 1JIJ, 4WMZ, and 3ERT, which are relevant to their antimicrobial and anticancer activities mdpi.comnih.gov. The pyrazole (B372694) derivative 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole was docked with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes to predict its binding interactions researchgate.net.

The table below provides a summary of molecular docking studies for bromophenyl-containing derivatives.

| Derivative Class | Biological Target (PDB ID) | Predicted Binding Affinity/Score | Potential Activity | Reference |

| 5-(3-Bromophenyl)-triazol-amine | Tubulin (5LYJ) | -6.502 to -8.341 kcal/mol | Anticancer | researchgate.net |

| 4-Anilinoquinazoline | DNA Gyrase | -8.16 Kcal/mol (ΔGbind) | Antimicrobial | mdpi.com |

| N,2-Diphenylquinazolin-4-amine | DNA Gyrase | -6.13 kcal/mol | Antimicrobial | semanticscholar.org |

| 4-(4-bromophenyl)-thiazol-2-amine | Various (1JIJ, 4WMZ, 3ERT) | Good docking scores | Antimicrobial/Anticancer | mdpi.comnih.gov |

| N-(4-bromophenyl)-triazine (4f) | EGFR/PI3K/AKT/mTOR | Good binding affinity | Anticancer | nih.gov |

Subcellular Localization Studies in Biological Systems